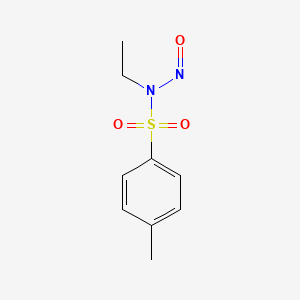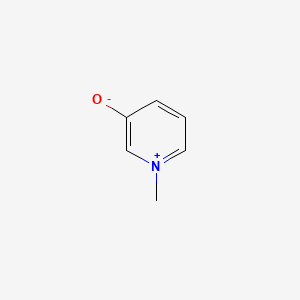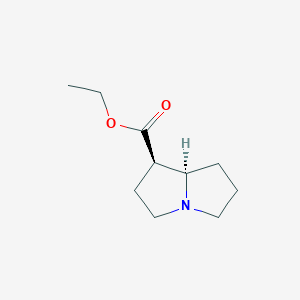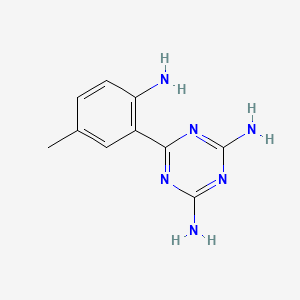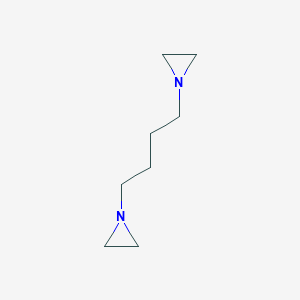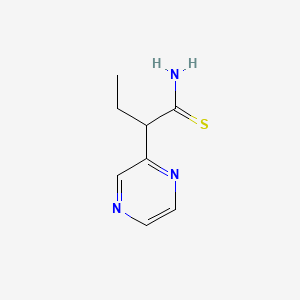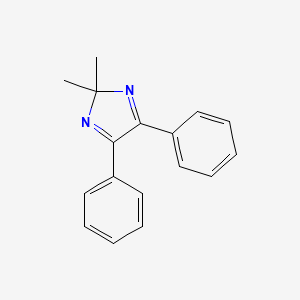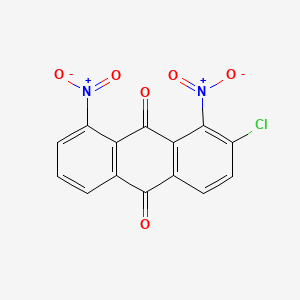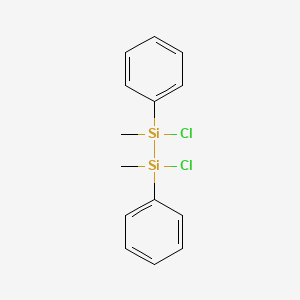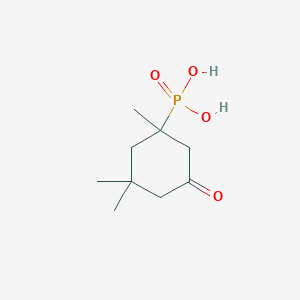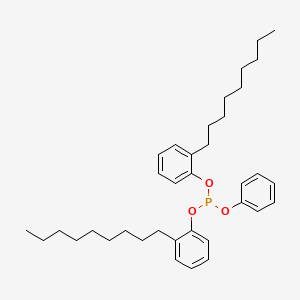
Bis(2-nonylphenyl) phenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-nonylphenyl) phenyl phosphite: is an organophosphorus compound with the molecular formula C36H51O3P . It is commonly used as an antioxidant in various industrial applications, particularly in the stabilization of polymers and plastics . This compound is known for its ability to decompose hydroperoxides, thereby preventing the degradation of materials during processing and extending their lifespan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenyl) phenyl phosphite typically involves the reaction of phosphorus trichloride with nonylphenol and phenol in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-nonylphenyl) phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and phenols.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Phosphates.
Hydrolysis: Phosphorous acid and phenols.
Substitution: Substituted phosphites.
Scientific Research Applications
Bis(2-nonylphenyl) phenyl phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Studied for its potential effects on cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its antioxidant properties.
Mechanism of Action
The primary mechanism of action of bis(2-nonylphenyl) phenyl phosphite is its ability to decompose hydroperoxides, which are harmful by-products of oxidation . By breaking down these hydroperoxides, the compound prevents the degradation of materials and enhances their stability. The molecular targets involved in this process include hydroperoxides and free radicals, which are neutralized by the phosphite groups .
Comparison with Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) phosphate
- Bis(8-methylnonyl) 2-nonylphenyl phosphite
Comparison: Bis(2-nonylphenyl) phenyl phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an antioxidant in various applications . Compared to tris(nonylphenyl) phosphite, it offers better thermal stability and resistance to hydrolysis . Additionally, its ability to decompose hydroperoxides more efficiently sets it apart from other similar compounds .
Properties
CAS No. |
25417-08-7 |
|---|---|
Molecular Formula |
C36H51O3P |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
bis(2-nonylphenyl) phenyl phosphite |
InChI |
InChI=1S/C36H51O3P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)38-40(37-34-28-18-15-19-29-34)39-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 |
InChI Key |
LWTPMKNNAZQROV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)

